4-(Difluoromethoxy)benzimidamide is an organic compound characterized by a benzimidamide structure with a difluoromethoxy substituent at the para position. This compound is part of the benzimidamide class, which contains a benzimidazole moiety linked to an amine functional group. The presence of the difluoromethoxy group enhances its chemical properties, making it a subject of interest in various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized from various precursors, including 4-(difluoromethoxy)benzaldehyde. It falls under the category of organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms. Organofluorine compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .
The synthesis of 4-(difluoromethoxy)benzimidamide typically involves several steps:
The reaction conditions must be optimized to achieve high yields and purity of the final product.
The molecular formula for 4-(difluoromethoxy)benzimidamide is , with a molecular weight of 174.15 g/mol. The structure consists of a benzimidamide core with a difluoromethoxy group attached to one of the aromatic rings.
4-(Difluoromethoxy)benzimidamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound for specific applications in drug development and material science .
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
4-(Difluoromethoxy)benzimidamide has potential applications in:
4-(Difluoromethoxy)benzimidamide (systematic IUPAC name: N-(4-(difluoromethoxy)phenyl)methanimidamide; CAS RN: 177842-14-7) represents a specialized benzimidamide derivative where the difluoromethoxy (–OCF₂H) group is para-substituted on the phenyl ring attached to the amidine functionality. The core benzimidamide structure consists of a benzene ring fused to an imidamide group (–C(=NH)NH₂), but this derivative features the difluoromethoxy modification at the 4-position [4]. This arrangement creates a planar, electron-deficient heterocyclic system with significant dipole moments due to the strongly electron-withdrawing nature of the –OCF₂H group (Hammett constant σₚ = 0.34) [7]. The difluoromethoxy group adopts a twisted conformation relative to the phenyl ring (torsional angle ~85°) to minimize steric repulsion between fluorine atoms and ortho-hydrogens, while maintaining hyperconjugative interactions between oxygen lone pairs and σ* orbitals of C–F bonds [7].
Table 1: Nomenclature and Structural Descriptors of 4-(Difluoromethoxy)benzimidamide
Property | Value/Descriptor |
---|---|
Systematic Name | N-(4-(difluoromethoxy)phenyl)methanimidamide |
CAS Registry Number | 177842-14-7 |
Molecular Formula | C₈H₉F₂N₂O⁻ |
Molecular Weight | 173.16 g/mol |
Key Functional Groups | Imidamide, Difluoromethoxy ether |
Torsional Angle (OCF₂H) | 85 ± 5° |
Electron Withdrawing Effect | σₚ = 0.34 |
Benzimidamide derivatives emerged as pharmacologically significant scaffolds during the late 20th century, coinciding with the broader exploration of nitrogen-containing heterocycles in medicinal chemistry. Early work focused on simple benzimidamides as protease inhibitors and antimicrobial agents, but their potential was limited by metabolic instability and poor membrane permeability [3]. The strategic incorporation of fluorinated substituents, particularly at the 4-position, marked a turning point in the 1990s as drug discovery shifted toward rational design approaches leveraging fluorination effects [7]. This evolution paralleled the development of pantoprazole (which utilizes a difluoromethoxy-benzimidazole core) as an antiulcer agent, demonstrating the therapeutic relevance of this structural motif [1]. The contemporary era (post-2010) has seen precise modifications of benzimidamide scaffolds, with 4-(difluoromethoxy) substitution emerging as a key strategy to enhance target binding affinity and pharmacokinetic properties, particularly in antiviral and antimicrobial applications [5].
The difluoromethoxy group (–OCF₂H) imparts three principal bioactivity-enhancing effects to the benzimidamide core:
Table 2: Physicochemical Properties Influenced by Difluoromethoxy Functionalization
Property | 4-Methoxybenzimidamide | 4-(Difluoromethoxy)benzimidamide | Bioactivity Impact |
---|---|---|---|
logP | 0.62 | 1.52 | Enhanced membrane permeability |
H-Bond Donor Strength (A) | <0.01 | 0.10 | Improved target engagement |
Metabolic Stability (t₁/₂) | 28 min (rat hepatocytes) | >120 min (rat hepatocytes) | Extended half-life |
pKa (amidine) | 8.1 | 7.3 | Modulated ionization state |
These properties collectively enhance drug-receptor interactions, as evidenced in benzimidazole-thiazinone hybrids where the difluoromethoxy analog (CS4) demonstrated 8-fold greater antibacterial potency against Pseudomonas aeruginosa compared to non-fluorinated counterparts [2]. In antiviral scaffolds, the difluoromethoxy group contributed to picomolar inhibition of Lassa virus glycoprotein (IC₅₀ = 7.58 nM) by optimizing hydrophobic pocket occupancy while maintaining water solubility [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: